
Dimethyl 2,2'-Ttritylazanediyl)diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,2’-Ttritylazanediyl)diacetate is a chemical compound with the molecular formula C25H25NO4 and a molecular weight of 403.47. It is an intermediate in the synthesis of 4-Hydroperoxy Cyclophosphamide-d4, a labeled metabolite of Cyclophosphamide. This compound is used in various chemical and pharmaceutical applications due to its unique properties.
Méthodes De Préparation
Dimethyl 2,2’-Ttritylazanediyl)diacetate can be synthesized through several synthetic routes. One common method involves the reaction of tritylamine with dimethyl acetylenedicarboxylate under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods for Dimethyl 2,2’-Ttritylazanediyl)diacetate involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Dimethyl 2,2’-Ttritylazanediyl)diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of Dimethyl 2,2’-Ttritylazanediyl)diacetate can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.
Applications De Recherche Scientifique
Dimethyl 2,2’-Ttritylazanediyl)diacetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Dimethyl 2,2’-Ttritylazanediyl)diacetate is involved in the synthesis of labeled metabolites for drug metabolism studies, aiding in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Dimethyl 2,2’-Ttritylazanediyl)diacetate involves its interaction with specific molecular targets. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that further interact with cellular components.
Comparaison Avec Des Composés Similaires
Dimethyl 2,2’-Ttritylazanediyl)diacetate can be compared with other similar compounds, such as:
Dimethyl 2,2’-Bipyridine-4,4’-dicarboxylate: This compound has similar ester groups but differs in its core structure, leading to different reactivity and applications.
Dimethyl 2,2’-Bipyridine-5,5’-dicarboxylate: Another similar compound with variations in the position of functional groups, affecting its chemical behavior and uses.
Dimethyl 2,2’-Ttritylazanediyl)diacetate is unique due to its trityl group, which provides steric hindrance and stability, making it suitable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C25H25NO4 |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
methyl 2-[(2-methoxy-2-oxoethyl)-tritylamino]acetate |
InChI |
InChI=1S/C25H25NO4/c1-29-23(27)18-26(19-24(28)30-2)25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17H,18-19H2,1-2H3 |
Clé InChI |
XFDJGQABUOZBAT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN(CC(=O)OC)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


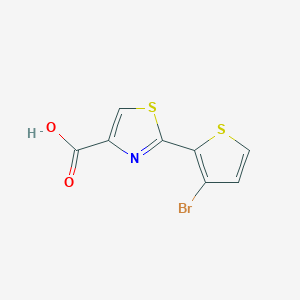
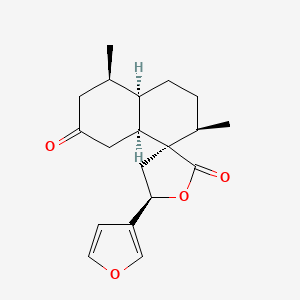
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-chloro-N-(2,6-dichlorophenyl)acetamide)](/img/structure/B13849982.png)
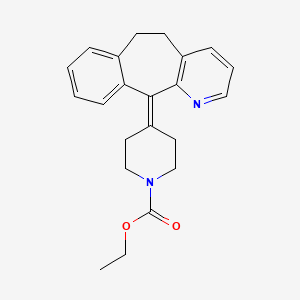
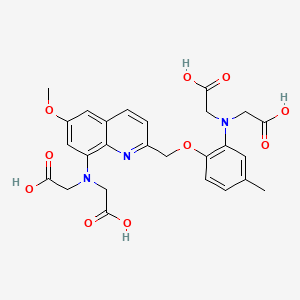
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate](/img/structure/B13849987.png)
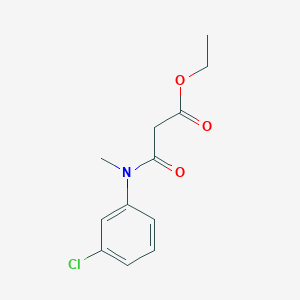
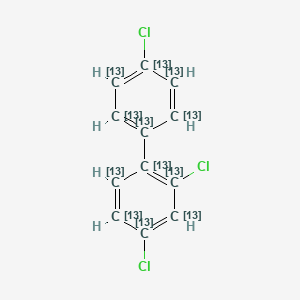
![1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine](/img/structure/B13850015.png)

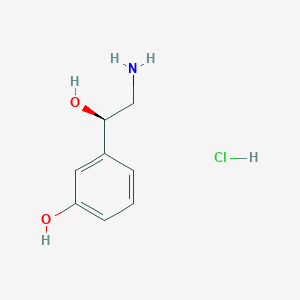
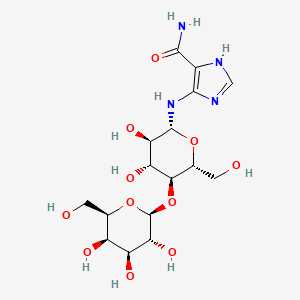

![[(2R,3S,4S,5R,6R)-6-[[(3S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate](/img/structure/B13850045.png)
